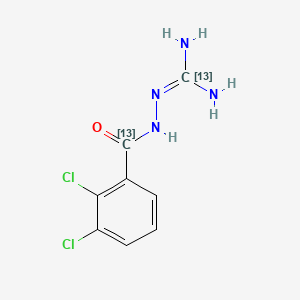

2,3-Dichlorobenzamidyl Guanidine-13C2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

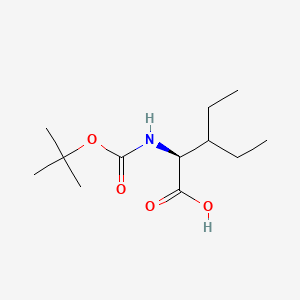

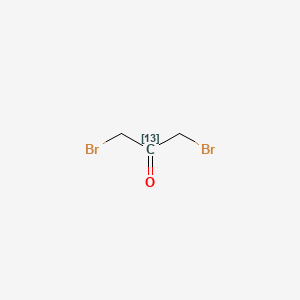

2,3-Dichlorobenzamidyl Guanidine-13C2 is a stable isotope labelled compound . It has a molecular formula of C6 [13C]2H8Cl2N4O and a molecular weight of 249.07 . It appears as an off-white solid .

Molecular Structure Analysis

The InChI key for 2,3-Dichlorobenzamidyl Guanidine-13C2 is VCPDTPYRBILFCT-BFGUONQLSA-N . The IUPAC name is 2,3-dichloro-N-(diamino(1-13C)methylideneamino)benzamide .Physical And Chemical Properties Analysis

2,3-Dichlorobenzamidyl Guanidine-13C2 is soluble in DMSO and water . It should be stored at -20°C .Applications De Recherche Scientifique

Biomimetic Coordination Chemistry

A library of bis-guanidine ligands has been developed for use in biomimetic coordination chemistry. These ligands, designed with a wide range of aliphatic and aromatic spacers, facilitate the synthesis of bis-guanidines based on a variety of monoguanidine units. Such compounds are crucial for mimicking biological processes and have applications in creating novel coordination complexes with specific properties (Herres‐Pawlis et al., 2005).

Guanidine in Bacterial Metabolism

Guanidine compounds play a significant role in bacterial metabolism, as highlighted by the discovery of riboswitches that sense and respond to guanidine. These findings have expanded our understanding of guanidine's biological relevance and have implications for developing strategies to mitigate guanidine toxicity in bacteria (Nelson et al., 2017).

Synthetic Chemistry and Medicinal Applications

Guanidine derivatives, particularly 2-guanidinobenzazoles, are valuable building blocks in synthetic chemistry for producing biologically active derivatives. These compounds have diverse biological activities and are used in clinical applications, underscoring their importance in drug development (Cruz et al., 2023).

Biological Applications

The versatility of guanidine compounds is further evidenced in their wide range of biological applications. Guanidines have been identified as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptor antagonists, showcasing their potential in therapeutic and biochemical research (Shaw et al., 2015).

Coordination Chemistry

Guanidines and guanidinates demonstrate remarkable versatility as ligands in coordination chemistry, compatible with a wide array of metal ions. This adaptability is crucial for designing metal complexes with tailored electronic and structural properties (Bailey & Pace, 2001).

Propriétés

IUPAC Name |

2,3-dichloro-N-(diamino(113C)methylideneamino)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N4O/c9-5-3-1-2-4(6(5)10)7(15)13-14-8(11)12/h1-3H,(H,13,15)(H4,11,12,14)/i7+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPDTPYRBILFCT-BFGUONQLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NN=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)[13C](=O)NN=[13C](N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661910 |

Source

|

| Record name | N''-[2,3-Dichlorobenzene-1-(oxo)(~13~C)methyl](~13~C)carbonohydrazonic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185047-08-8 |

Source

|

| Record name | N''-[2,3-Dichlorobenzene-1-(oxo)(~13~C)methyl](~13~C)carbonohydrazonic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[[[2-[(Diaminomethylene-13C]amino-4-[1,4-13C2-thiazolyl]methyl]-thio]propionimidate](/img/structure/B562023.png)

![(3aR,4S,5R,6R,7S,7aS)-Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrayl tetraacetate](/img/structure/B562031.png)